Trimegestone-13C,d3
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Overview
Description
Trimegestone-13C,d3, also known as RU 27987-13C,d3, is a compound that is labeled with carbon-13 and deuterium. It is a derivative of Trimegestone, an orally active 19-norpregnane progestin. Trimegestone binds to progesterone receptors with high affinity and is used in studies related to contraception and menopausal syndromes .
Preparation Methods
The preparation of Trimegestone-13C,d3 involves the incorporation of stable isotopes of carbon and deuterium into the Trimegestone molecule. The synthetic routes typically involve the use of labeled precursors and specific reaction conditions to achieve the desired isotopic labeling. Industrial production methods focus on optimizing the yield and purity of the labeled compound through controlled synthesis and purification processes .
Chemical Reactions Analysis
Trimegestone-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Scientific Research Applications
Trimegestone-13C,d3 is used in various scientific research applications, including:
Chemistry: It serves as a tracer for quantitation during drug development processes.
Biology: It is used to study metabolic pathways in vivo.
Medicine: It is utilized in research related to contraception and menopausal syndromes.
Industry: It is employed as a reference standard for chemical identification and quantification
Mechanism of Action
Trimegestone-13C,d3 exerts its effects by binding to progesterone receptors with an IC50 value of 3.3 nM. It increases alkaline phosphatase activity but does not affect luciferase activity. The compound also shows weak antiandrogenic activity due to its weak affinity for androgen receptors .
Comparison with Similar Compounds
Trimegestone-13C,d3 is unique due to its isotopic labeling with carbon-13 and deuterium. Similar compounds include:
Trimegestone: The non-labeled version of this compound.
Other labeled steroids: Compounds like Trimegestone-d3 and other isotope-labeled steroids used for similar research purposes
Properties
Molecular Formula |
C22H30O3 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(8S,13S,14S,17S)-13,17-dimethyl-17-[(2S)-3,3,3-trideuterio-2-hydroxy(313C)propanoyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O3/c1-13(23)20(25)22(3)11-9-19-18-6-4-14-12-15(24)5-7-16(14)17(18)8-10-21(19,22)2/h12-13,18-19,23H,4-11H2,1-3H3/t13-,18+,19-,21-,22+/m0/s1/i1+1D3 |
InChI Key |
JUNDJWOLDSCTFK-UYIQAMBESA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])[C@@H](C(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C)O |
Canonical SMILES |
CC(C(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C)O |
Origin of Product |
United States |
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